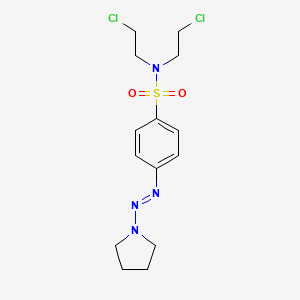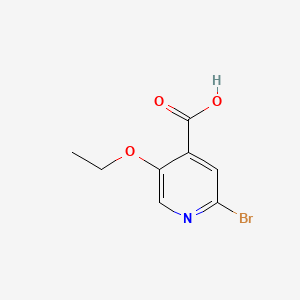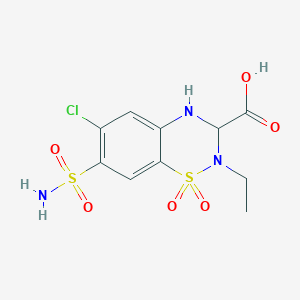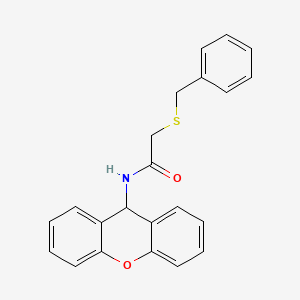
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chloroethyl groups, a pyrrolidine ring, and a diazenyl-benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine to form 4-pyrrolidin-1-ylbenzenesulfonamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to introduce the chloroethyl groups, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, RNA, and proteins, disrupting their normal function and potentially causing cell death. The compound’s molecular targets include guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.
N,N-Bis(2-chloroethyl)aniline: Used in the synthesis of various organic compounds and materials.
N,N-Bis(2-chloroethyl)cyclopropanamine: Studied for its potential biological activity and chemical properties.
Uniqueness
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.
Propriétés
Numéro CAS |
55469-84-6 |
|---|---|
Formule moléculaire |
C14H20Cl2N4O2S |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N4O2S/c15-7-11-20(12-8-16)23(21,22)14-5-3-13(4-6-14)17-18-19-9-1-2-10-19/h3-6H,1-2,7-12H2 |
Clé InChI |
FQFAZLDHLDLRCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)N=NC2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)




![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)

![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
